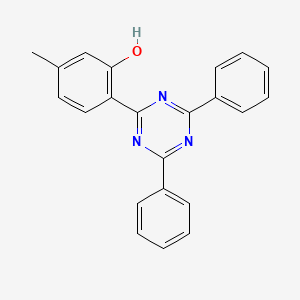
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-methylcyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-methylcyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structure and properties. This compound features a triazine ring substituted with phenyl groups and a cyclohexadienone moiety, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-methylcyclohexa-2,4-dien-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-diphenyl-1,3,5-triazin-2(1H)-one with a suitable methylcyclohexadienone derivative. The reaction conditions often include the use of solvents like toluene or chloroform and catalysts to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted triazine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-methylcyclohexa-2,4-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as UV stabilizers and polymer additives.
Mecanismo De Acción
The mechanism of action of 6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a UV absorber, protecting materials from degradation by absorbing harmful UV radiation. In biological systems, it may interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Diphenyl-1,3,5-triazin-2(1H)-one
- 2,4,6-Tri-substituted-1,3,5-triazines
- Hexamethylmelamine
Uniqueness
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-methylcyclohexa-2,4-dien-1-one stands out due to its unique combination of a triazine ring and a cyclohexadienone moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
163350-84-3 |
|---|---|
Fórmula molecular |
C22H17N3O |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methylphenol |
InChI |
InChI=1S/C22H17N3O/c1-15-12-13-18(19(26)14-15)22-24-20(16-8-4-2-5-9-16)23-21(25-22)17-10-6-3-7-11-17/h2-14,26H,1H3 |
Clave InChI |
QRQKZOPLBQCQFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


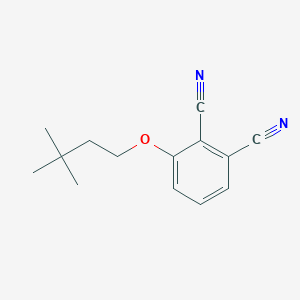
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
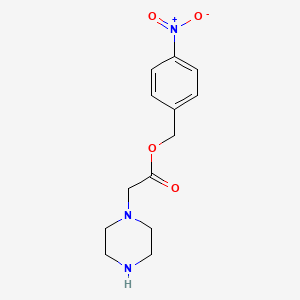
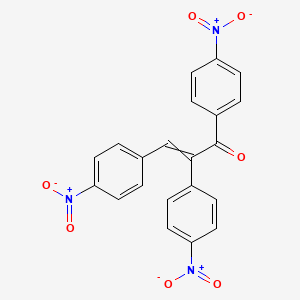
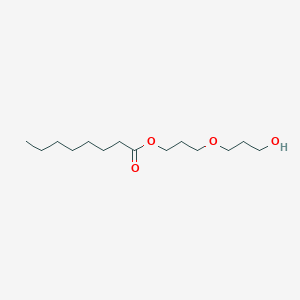
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)

![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)
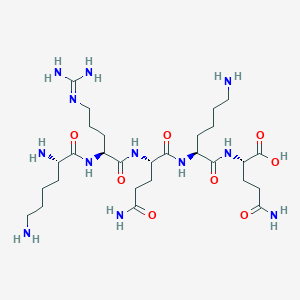


![1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14264585.png)

